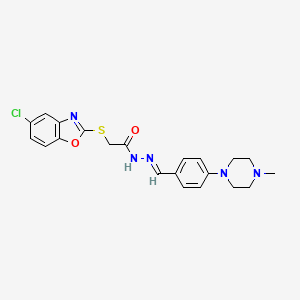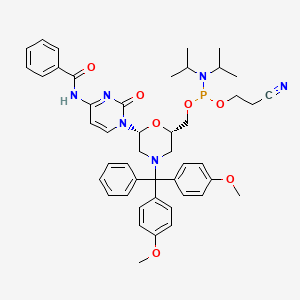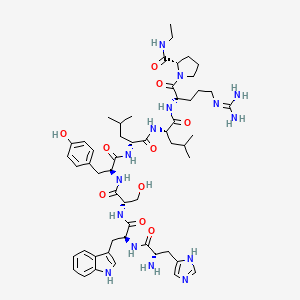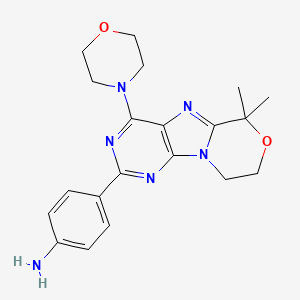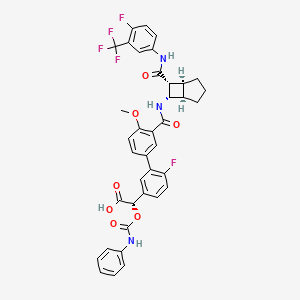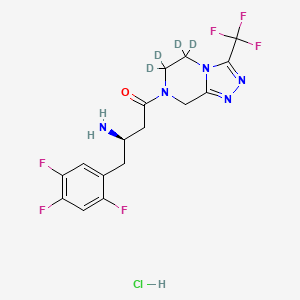
Sitagliptin-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitagliptin-d4 (hydrochloride) is a deuterated form of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus. This compound is designed to improve glycemic control by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for Sitagliptin-d4 (hydrochloride). The first method involves chemical resolution, where R-Sitagliptin is obtained in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine and (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . The second method involves asymmetric hydrogenation of β-ketomide routes .
Industrial Production Methods
Industrial production of Sitagliptin involves large-scale synthesis processes developed by Merck, which include three generations of synthetic routes. These methods focus on installing an optically pure chiral center in the β-amino acid derivative, using various catalysts and reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sitagliptin-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Reduction: Using reagents like sodium borohydride (NaBH4) to reduce enamines.
Substitution: Involving nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for reduction reactions at low temperatures (−10 to −5 °C).
Methanesulfonic Acid (MsOH): Used in combination with NaBH4 for enamine reduction.
Major Products
The major products formed from these reactions include optically pure R-Sitagliptin and its derivatives, which are crucial intermediates in the synthesis of Sitagliptin-d4 (hydrochloride) .
Applications De Recherche Scientifique
Sitagliptin-d4 (hydrochloride) has a wide range of scientific research applications:
Mécanisme D'action
Sitagliptin-d4 (hydrochloride) exerts its effects by inhibiting the DPP-4 enzyme, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of these incretins, resulting in enhanced insulin secretion and decreased glucagon production in a glucose-dependent manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vildagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness
Sitagliptin-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts . This makes it a valuable tool in pharmacokinetic studies and drug development.
Propriétés
Formule moléculaire |
C16H16ClF6N5O |
|---|---|
Poids moléculaire |
447.80 g/mol |
Nom IUPAC |
(3R)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1/i1D2,2D2; |
Clé InChI |
PNXSHNOORJKXDW-GKIQQKSJSA-N |
SMILES isomérique |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].Cl |
SMILES canonique |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


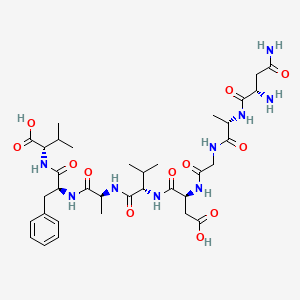
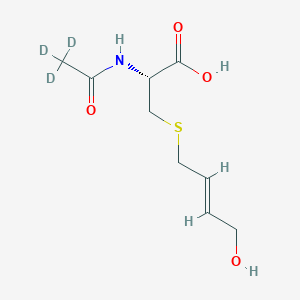
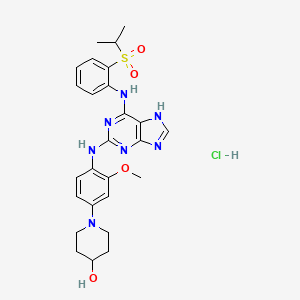
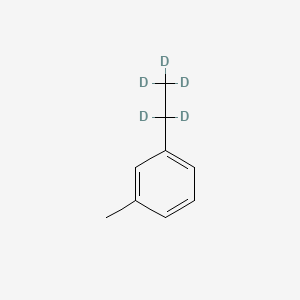
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)


